2-ethyl-3-(4-fluorophenyl)-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
2-ethyl-3-(4-fluorophenyl)-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines
Preparation Methods
The synthesis of 2-ethyl-3-(4-fluorophenyl)-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core. This can be achieved through site-selective cross-coupling reactions, such as Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. .
Scientific Research Applications
2-ethyl-3-(4-fluorophenyl)-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 2-ethyl-3-(4-fluorophenyl)-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one include other pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives. These compounds share a similar core structure but differ in the functional groups attached to the core.
Properties
IUPAC Name |
4-ethyl-5-(4-fluorophenyl)-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN7OS/c1-3-14-16(11-4-6-12(21)7-5-11)17-22-10-13-15(28(17)26-14)8-9-27(18(13)29)19-23-20(30-2)25-24-19/h4-10H,3H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSALGLSEJRRHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=NC(=NN5)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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